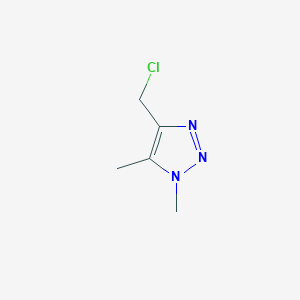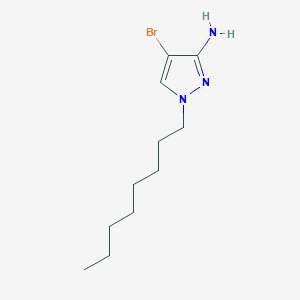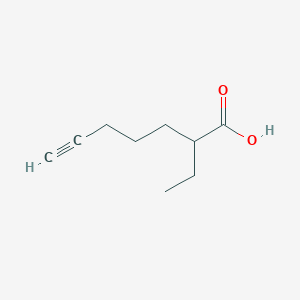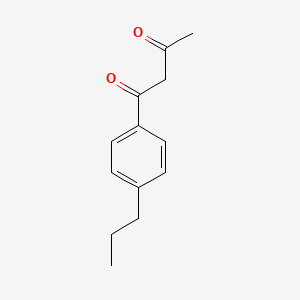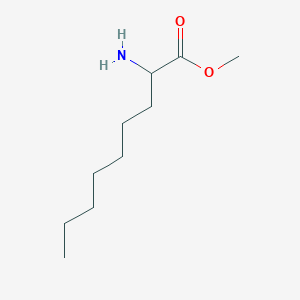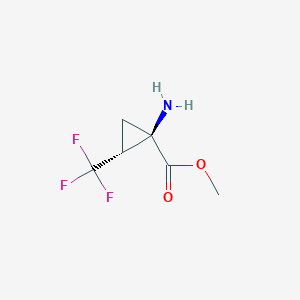
methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropanecarboxylate is a compound of significant interest in the field of organic chemistry. This compound features a cyclopropane ring substituted with an amino group and a trifluoromethyl group, making it a valuable building block for various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropanecarboxylate typically involves the cyclopropanation of olefins using trifluoromethylcarbene as a key intermediate. One efficient strategy for the asymmetric synthesis of trifluoromethyl-substituted cyclopropanes is through myoglobin-catalyzed olefin cyclopropanation reactions in the presence of 2-diazo-1,1,1-trifluoroethane as the carbene donor . This method provides high yields and excellent diastereo- and enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of transition metal catalysis and biocatalytic approaches, such as those involving engineered myoglobin catalysts, are promising for large-scale synthesis due to their efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oximes, nitro compounds, amines, and substituted derivatives, depending on the specific reaction pathway and conditions employed .
Aplicaciones Científicas De Investigación
Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropanecarboxylate has several scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it useful in studying enzyme-catalyzed reactions and protein-ligand interactions.
Industry: The compound’s stability and reactivity make it suitable for various industrial processes, including the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropanecarboxylate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and electrostatic interactions with biological targets, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethyl-substituted cyclopropanes and amino-substituted cyclopropanes. Examples include:
- Methyl (1S,2S)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylate hydrochloride .
- Trifluoromethyl-substituted cyclopropanes synthesized via transition metal catalysis .
Uniqueness
Methyl (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropanecarboxylate is unique due to its combination of an amino group and a trifluoromethyl group on a cyclopropane ring. This structural motif imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H8F3NO2 |
|---|---|
Peso molecular |
183.13 g/mol |
Nombre IUPAC |
methyl (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H8F3NO2/c1-12-4(11)5(10)2-3(5)6(7,8)9/h3H,2,10H2,1H3/t3-,5-/m1/s1 |
Clave InChI |
YCXQXNNGBFIGHN-NQXXGFSBSA-N |
SMILES isomérico |
COC(=O)[C@]1(C[C@H]1C(F)(F)F)N |
SMILES canónico |
COC(=O)C1(CC1C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



